molecular formula C9H12N2O5 B11758466 ethyl 2-(2,4,6-trihydroxypyriMidin-5-yl)propanoate

ethyl 2-(2,4,6-trihydroxypyriMidin-5-yl)propanoate

Cat. No.: B11758466
M. Wt: 228.20 g/mol
InChI Key: QXDKWPKOWISHSL-UHFFFAOYSA-N
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Description

Ethyl 2-(2,4,6-trihydroxypyrimidin-5-yl)propanoate is a chemical compound with the molecular formula C9H12N2O5 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2,4,6-trihydroxypyrimidin-5-yl)propanoate typically involves the reaction of 2,4,6-trihydroxypyrimidine with ethyl 2-bromopropanoate under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,4,6-trihydroxypyrimidin-5-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups on the pyrimidine ring can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydropyrimidine derivatives.

    Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Carboxylic acid derivatives.

Scientific Research Applications

Ethyl 2-(2,4,6-trihydroxypyrimidin-5-yl)propanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 2-(2,4,6-trihydroxypyrimidin-5-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups on the pyrimidine ring can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the ester group can undergo hydrolysis to release the active carboxylic acid, which may further interact with biological targets.

Comparison with Similar Compounds

Ethyl 2-(2,4,6-trihydroxypyrimidin-5-yl)propanoate can be compared with other pyrimidine derivatives, such as:

    2,4,6-Trihydroxypyrimidine: Lacks the ethyl ester group, making it less lipophilic.

    Ethyl 2-(2,4-dihydroxypyrimidin-5-yl)propanoate: Lacks one hydroxyl group, potentially altering its reactivity and biological activity.

    Ethyl 2-(2,4,6-trihydroxy-5-methylpyrimidin-5-yl)propanoate: Contains a methyl group, which may affect its steric properties and interactions with molecular targets.

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H12N2O5

Molecular Weight

228.20 g/mol

IUPAC Name

ethyl 2-(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)propanoate

InChI

InChI=1S/C9H12N2O5/c1-3-16-8(14)4(2)5-6(12)10-9(15)11-7(5)13/h4H,3H2,1-2H3,(H3,10,11,12,13,15)

InChI Key

QXDKWPKOWISHSL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)C1=C(NC(=O)NC1=O)O

Origin of Product

United States

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